

Coumarin-3-Carboxylic Acid CAS number and chemical structure

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Compound of Interest

Compound Name: Coumarin-3-Carboxylic Acid

Cat. No.: B181612

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An In-depth Technical Guide to Coumarin-3-Carboxylic Acid

This technical guide provides a comprehensive overview of **Coumarin-3-Carboxylic Acid**, a versatile organic compound with significant applications in research and drug development. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Information

CAS Number: 531-81-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chemical Structure:

- Molecular Formula: C₁₀H₆O₄[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
- IUPAC Name: 2-oxo-2H-chromene-3-carboxylic acid[\[2\]](#)[\[6\]](#)
- Synonyms: 2-Oxo-2H-1-benzopyran-3-carboxylic acid, 3-Carboxycoumarin[\[1\]](#)[\[2\]](#)

The chemical structure of **Coumarin-3-Carboxylic Acid** consists of a coumarin core, which is a benzopyrone, substituted with a carboxylic acid group at the 3-position.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	190.15 g/mol	[1] [2]
Melting Point	189–191 °C	[7]
Solubility	DMSO: 38 mg/mL (199.84 mM)	[3]
Appearance	White to light brown crystalline powder	[6] [7]

Biological and Pharmacological Data

Coumarin-3-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and modulatory effects on N-Methyl-D-Aspartate (NMDA) receptors.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Antimicrobial Activity

Organism	Activity Metric	Value	Reference
Acidovorax citrulli	EC ₅₀	26-41 µg/mL	[9] [10]
Ralstonia solanacearum	EC ₅₀	26-41 µg/mL	[9] [10]
Xanthomonas axonopodis pv. manihotis	EC ₅₀	26-41 µg/mL	[9] [10]
Xanthomonas oryzae pv. oryzae	EC ₅₀	26-41 µg/mL	[9] [10]
Bacillus cereus	MIC	32 µg/mL	[13]

Anticancer Activity

Cell Line	Compound	Activity Metric	Value	Reference
K-562 (Leukemia)	Samarium-complex	IC ₅₀	108.39 μM	[4]
K-562 (Leukemia)	Gadolinium-complex	IC ₅₀	164.52 μM	[4]
HepG2 (Liver Cancer)	4-fluoro benzamide derivative	IC ₅₀	2.62–4.85 μM	[13][14]
HeLa (Cervical Cancer)	4-fluoro benzamide derivative	IC ₅₀	0.39–0.75 μM	[13][14]
HepG2 (Liver Cancer)	2,5-difluoro benzamide derivative	IC ₅₀	2.62–4.85 μM	[13][14]
HeLa (Cervical Cancer)	2,5-difluoro benzamide derivative	IC ₅₀	0.39–0.75 μM	[13][14]

Experimental Protocols

1. Synthesis of Coumarin-3-Carboxylic Acid via Knoevenagel Condensation

A common and efficient method for the synthesis of **coumarin-3-carboxylic acids** is the Knoevenagel condensation of o-hydroxybenzaldehydes with compounds containing an active methylene group, such as Meldrum's acid or malonic acid derivatives.[7][15][16][17]

- Reactants:

- Substituted 2-hydroxybenzaldehyde
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

- Catalyst:

- Potassium carbonate or sodium azide[[7](#)]
- Triethylamine[[16](#)]
- Piperidine with a drop of acetic acid[[17](#)]
- Solvent:
 - Water (for a green chemistry approach)[[7](#)][[18](#)]
 - Ethanol[[17](#)]
- Procedure (Example using Potassium Carbonate in Water):[[7](#)]
 - To a solution of 2-hydroxybenzaldehyde (1 mmol) in water (5 mL), add Meldrum's acid (1.1 mmol) and potassium carbonate (10 mol%).
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, acidify the reaction mixture with dilute HCl.
 - The precipitated solid is filtered, washed with water, and dried to yield the **coumarin-3-carboxylic acid**.

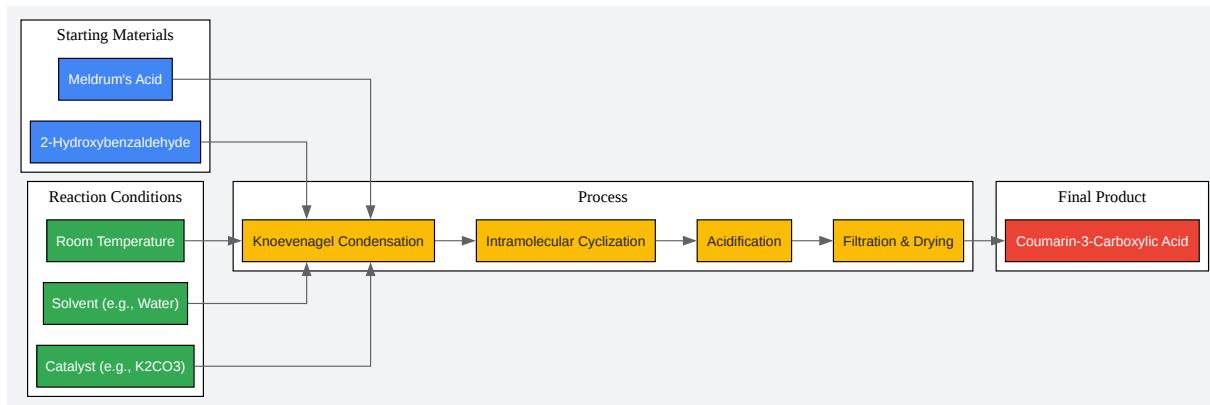
2. Evaluation of In Vitro Antibacterial Activity

The antibacterial activity of **Coumarin-3-Carboxylic Acid** can be assessed by determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC₅₀) against various bacterial strains.[[9](#)][[10](#)]

- Method: Broth microdilution method.
- Procedure:[[9](#)][[10](#)]
 - Prepare a stock solution of **Coumarin-3-Carboxylic Acid** in a suitable solvent (e.g., DMSO).

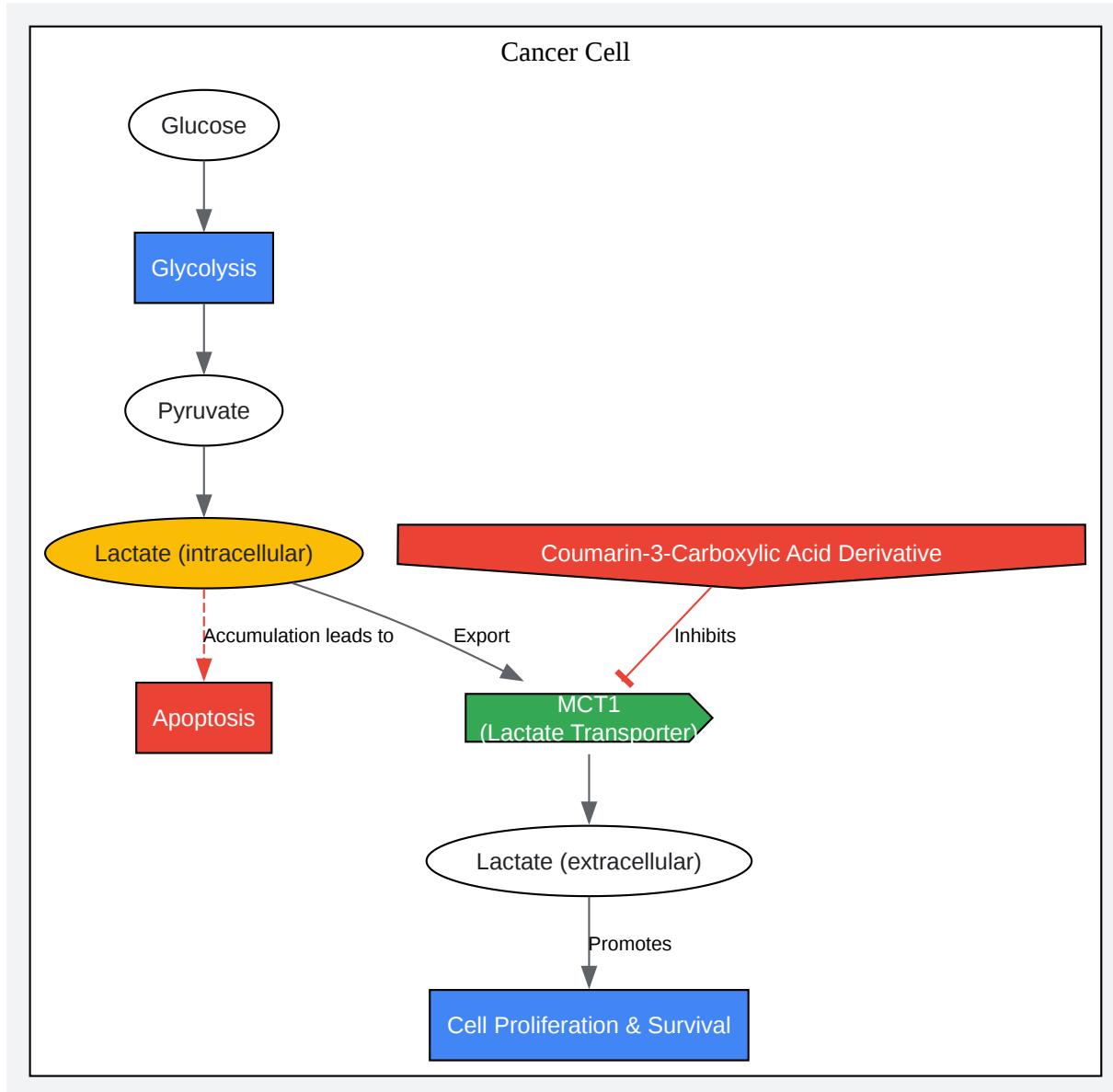
- Serially dilute the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Luria-Bertani broth).
- Inoculate each well with a standardized suspension of the test bacterium.
- Include positive (bacterium and medium) and negative (medium only) controls.
- Incubate the plates at the optimal temperature for the growth of the bacterium (e.g., 28°C) for a specified period (e.g., 24-48 hours).
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
- Measure the optical density at 600 nm (OD_{600}) to quantify bacterial growth and calculate the EC_{50} value.

Diagrams



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Caption: General workflow for the synthesis of **Coumarin-3-Carboxylic Acid**.

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Caption: Mechanism of action for **Coumarin-3-Carboxylic Acid** derivatives as lactate transport inhibitors.

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